molecular formula C₁₁H₁₃N₃O₂ B1141950 N-nitrosocytisine CAS No. 19634-60-7

N-nitrosocytisine

Cat. No. B1141950
CAS RN: 19634-60-7
M. Wt: 219.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosocytisine is a derivative of Cytisine . It has the molecular formula C11H13N3O2 and a molecular weight of 219.24 . It is used for scientific research and development .


Synthesis Analysis

Nitrosamines, including N-Nitrosocytisine, are organic compounds that feature a nitroso group (-N=O) bonded to a deprotonated amine . Nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2). Nitrous acid is formed, but it reacts further with acid to make water and the nitrosonium cation . When the nucleophile is an amine, the product (after loss of an H+ from the amine nitrogen) is called an N-nitrosoamine .


Molecular Structure Analysis

N-Nitrosamines, including N-Nitrosocytisine, are organic compounds with the chemical structure R2N−N=O, where R is usually an alkyl group . They feature a nitroso group (-N=O) bonded to a deprotonated amine .


Chemical Reactions Analysis

Nitrosamines are known for their unique ambiphilic and high reactivity towards nucleophilic, electrophilic, and radical species . This ambivalence can be seen as a strong asset for developing versatile synthetic processes mainly through nitroso Diels–Alder, nitroso ene, and nitrosoaldol reactions .


Physical And Chemical Properties Analysis

N-Nitrosocytisine is a light orange to orange solid . It has a predicted boiling point of 524.8±49.0 °C and a predicted density of 1.51±0.1 g/cm3 . It is slightly soluble in chloroform and ethanol .

Scientific Research Applications

  • Blocking Carcinogenic N-Nitroso Compounds Formation : A study by Mirvish, Wallcave, Eagen, and Shubik (1972) explored the possibility of blocking the formation of carcinogenic N-nitroso compounds from drugs by combining them with ascorbic acid (Mirvish, Wallcave, Eagen, & Shubik, 1972).

  • Effects of Nitroglycerin on Prostacyclin Synthesis : A study by Levin, Jaffe, Weksler, and Tack-Goldman (1981) investigated the effect of nitroglycerin on the synthesis of prostacyclin in human endothelial cells, indicating the potential therapeutic applications of nitric oxide-related compounds (Levin, Jaffe, Weksler, & Tack-Goldman, 1981).

  • Nitrosamines and Human Cancer : Bartsch and Montesano (1984) discussed the relevance of nitrosamines, a class of N-nitroso compounds, to human cancer, focusing on their carcinogenicity, environmental occurrence, and genetic effects (Bartsch & Montesano, 1984).

  • DNA Damage and Repair Induced by N-Nitroso Compounds : A comparative study by Martelli, Robbiano, Gazzaniga, and Brambilla (1988) on the DNA-damaging activity of carcinogenic N-nitroso compounds in human and rat hepatocytes highlights the genotoxic potential of these compounds (Martelli, Robbiano, Gazzaniga, & Brambilla, 1988).

  • Carcinogenicity of Nitrate, Nitrite, and N-Nitroso Compounds : A study by Grosse, Baan, Straif, Secretan, El Ghissassi, and Cogliano (2006) assessed the carcinogenicity of nitrate, nitrite, and N-nitroso compounds, important in understanding the environmental and dietary impacts of these compounds on human health (Grosse et al., 2006).

  • Nitroglycerin and Matrix Metalloproteinase Expression : A 2002 study by Death, Nakhla, McGrath, Martell, Yue, Jessup, and Celermajer investigated the pro-inflammatory effects of nitroglycerin in human macrophages, suggesting complex interactions of nitric oxide donors with biological systems (Death et al., 2002).

  • Role of Nitrous Oxide in Clinical Practice : Buhre, Disma, Hendrickx, Dehert, Hollmann, Huhn, Jakobsson, Nagele, Peyton, and Vutskits (2019) provided a comprehensive review of the clinical use of nitrous oxide, an N-nitroso compound, in various medical settings (Buhre et al., 2019).

Safety And Hazards

N-Nitrosocytisine is toxic if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, clothing, and eye/face protection . In case of exposure, immediate medical attention is required .

Future Directions

While specific future directions for N-Nitrosocytisine were not found, nitrosamines in general have been a persistent problem in various industries, including the pharmaceutical industry . Future research may focus on reducing the presence of nitrosamines in these industries and developing safer alternatives .

properties

IUPAC Name

(1R,9R)-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMLBVWHEGYDNW-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001124679
Record name (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-nitrosocytisine

CAS RN

19634-60-7
Record name (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19634-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
E Marriere, J Rouden, V Tadino, MC Lasne - Organic Letters, 2000 - ACS Publications
… Similar results were obtained when N-nitrosocytisine 1d was treated with NBS. N-Nitroso 9-iodocytisine 14d was prepared in 50% yield by treatment of the N-protected cytisine 1d with …
Number of citations: 136 pubs.acs.org
CC Boido, B Tasso, V Boido, F Sparatore - Il Farmaco, 2003 - Elsevier
… Thus the non basic N-nitrosocytisine (pK a =3.87) exhibited a good affinity (K i =39 nM), while the N-hydroxycytisine, whose basicity is comparable to that of pyridine (pK a =5.51) …
Number of citations: 113 www.sciencedirect.com
J Rouden, MC Lasne, J Blanchet, J Baudoux - Chemical reviews, 2014 - ACS Publications
… (21) Similar results were obtained when N-nitrosocytisine 106 was treated with NBS (entry 4). Recently, (101) up to 20% of 11-regioisomer was obtained in the reaction of N-…
Number of citations: 150 pubs.acs.org
AI Ishbaev, KA Aslanov, AS Sadykov… - Chemistry of Natural …, 1972 - Springer
The ORD curves of alkaloids of the sparteine, lupinine, and cytisine groups and of some derivatives of aphyllinic acid have been investigated. In the compounds investigated with an α-…
Number of citations: 1 link.springer.com
EG Pérez, C Méndez-Gálvez, BK Cassels - Natural product reports, 2012 - pubs.rsc.org
… A CoMFA study of 20 of these compounds, after excluding the pyridone-substituted analogues and N-nitrosocytisine, reached the tentative conclusion that steric, rather than electrostatic …
Number of citations: 91 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.